molecular formula C9H17NO B578607 ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl CAS No. 1212106-97-2

((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl

Cat. No.: B578607
CAS No.: 1212106-97-2
M. Wt: 155.241
InChI Key: HKTBIXJIDRLJOD-DTWKUNHWSA-N
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Description

Chemical Identity and Nomenclature of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol Hydrochloride

The compound ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride represents a highly specialized member of the isoindole family of heterocyclic compounds. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the complex stereochemical configuration of this molecule, with specific designation of the (3aR,7aR) stereochemistry indicating the absolute configuration at the 3a and 7a positions of the octahydroisoindole ring system. The base compound, without the hydrochloride salt, possesses the molecular formula C9H17NO and a molecular weight of 155.24 grams per mole. When present as the hydrochloride salt, the molecular formula becomes C9H18ClNO with a corresponding molecular weight of approximately 191.70 grams per mole.

The Chemical Abstracts Service registry number for the base compound is 1212106-97-2, which serves as the universal identifier for this specific molecular structure across chemical databases and literature. Alternative nomenclature systems refer to this compound as rel-(3aR,7aR)-(Octahydro-3aH-isoindol-3a-yl)methanol, highlighting the relative stereochemical relationships within the bicyclic framework. The compound's structural complexity arises from its fused ring system, combining a saturated cyclohexane ring with a pyrrolidine-like nitrogen-containing ring, resulting in the characteristic isoindole backbone.

Property Base Compound Hydrochloride Salt
Molecular Formula C9H17NO C9H18ClNO
Molecular Weight 155.24 g/mol 191.70 g/mol
Chemical Abstracts Service Number 1212106-97-2 1212106-97-2
Stereochemistry (3aR,7aR) (3aR,7aR)
Ring System Octahydroisoindole Octahydroisoindole

The three-dimensional structure of this compound exhibits specific stereochemical features that are crucial for its chemical behavior and potential applications. The (3aR,7aR) configuration indicates that both the 3a and 7a carbon atoms possess R-stereochemistry according to the Cahn-Ingold-Prelog priority rules, establishing the absolute spatial arrangement of substituents around these chiral centers. This stereochemical precision is particularly important in pharmaceutical applications where enantiomeric purity can significantly influence biological activity and therapeutic outcomes.

Historical Context and Discovery

The development and characterization of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride emerges from broader research efforts in isoindole chemistry that gained momentum in the late 20th and early 21st centuries. Historical patent literature reveals that octahydroisoindole derivatives have been subjects of intensive investigation since the 1980s, with early work focusing on substituted acyl derivatives of octahydro-1H-isoindole-1-carboxylic acids and esters. The European patent EP0058567B1, granted in 1995, documented fundamental synthetic approaches to octahydroisoindole frameworks, establishing the groundwork for subsequent structural modifications and stereochemical refinements.

The specific compound under examination represents an evolution in synthetic methodology that emphasizes stereochemical control and functional group precision. Patent documentation from the 2010s indicates that stereospecific isoindole derivatives became increasingly important as pharmaceutical intermediates, particularly in the synthesis of complex therapeutic agents. The creation date for the compound in chemical databases traces to 2010, suggesting that systematic characterization and documentation of this specific stereoisomer occurred during this period. The molecular structure's documentation in major chemical databases, including PubChem, reflects the growing recognition of stereochemically defined isoindole derivatives as valuable synthetic targets.

Research into lurasidone synthesis, an atypical antipsychotic medication, has significantly influenced the development of octahydroisoindole chemistry. Process patents from the 2010s demonstrate that efficient synthetic routes to lurasidone require sophisticated isoindole intermediates, driving innovation in the preparation of compounds such as ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol derivatives. These synthetic challenges necessitated the development of new methodologies for constructing stereochemically complex isoindole frameworks with high enantiomeric purity. The industrial synthesis requirements for pharmaceutical production have thus served as a catalyst for advancing the chemistry of this compound class.

Timeline Development Significance
1980s-1990s Early isoindole patent literature Foundation of synthetic methodologies
1995 EP0058567B1 patent grant Systematic approach to octahydroisoindole derivatives
2010 Compound database entry creation Formal characterization and documentation
2010s Lurasidone synthesis development Industrial application driving synthetic innovation
Present Continued research and application Ongoing pharmaceutical intermediate development

Relevance in Organic and Medicinal Chemistry

The significance of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride within organic chemistry stems from its role as a versatile building block for complex molecular architectures. The compound's bicyclic framework provides a rigid structural foundation that can accommodate various functional group modifications while maintaining stereochemical integrity. This structural stability makes it particularly valuable in medicinal chemistry applications where three-dimensional molecular recognition is crucial for biological activity. The hydroxymethyl functional group present in the molecule offers multiple synthetic transformation possibilities, including oxidation to aldehyde or carboxylic acid derivatives, esterification reactions, and nucleophilic substitution processes.

In pharmaceutical research, isoindole derivatives like this compound serve as important intermediates in the synthesis of neurologically active compounds. The structural relationship to lurasidone, a clinically approved antipsychotic medication, demonstrates the practical importance of mastering the synthesis and manipulation of such complex heterocyclic systems. The specific stereochemical configuration of the (3aR,7aR) isomer is critical for maintaining the biological activity profile of derived pharmaceutical compounds, as stereochemical changes can dramatically alter pharmacological properties. Research into serotonin and dopamine receptor modulators has particularly benefited from advances in isoindole chemistry, with compounds like this serving as key synthetic intermediates.

The methodological contributions of research surrounding this compound extend beyond specific pharmaceutical applications to influence broader synthetic organic chemistry practices. Development of efficient synthetic routes to stereochemically complex isoindole derivatives has advanced understanding of asymmetric synthesis, stereoselective transformations, and heterocyclic chemistry. Industrial process chemistry has particularly benefited from innovations in isoindole synthesis, with improved methodologies enabling cost-effective production of pharmaceutical intermediates at commercial scales. The compound's utility as a synthetic intermediate has also contributed to research in catalyst development, reaction optimization, and process intensification strategies.

Application Area Specific Contributions Impact
Medicinal Chemistry Pharmaceutical intermediate synthesis Development of neurologically active compounds
Synthetic Methodology Stereochemical control techniques Advanced asymmetric synthesis protocols
Process Chemistry Industrial synthesis optimization Cost-effective pharmaceutical production
Catalyst Development Reaction condition optimization Improved synthetic efficiency and selectivity
Structural Biology Three-dimensional molecular design Enhanced understanding of drug-receptor interactions

The continuing relevance of this compound in contemporary chemical research reflects the ongoing importance of heterocyclic chemistry in drug discovery and development. Modern pharmaceutical research increasingly relies on structurally complex molecules that can engage specific biological targets with high selectivity and efficacy. The isoindole framework represented by ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride provides access to this structural complexity while maintaining synthetic feasibility. Future developments in medicinal chemistry will likely continue to draw upon the fundamental principles established through research into compounds of this type, ensuring their continued significance in advancing therapeutic chemistry.

Properties

CAS No.

1212106-97-2

Molecular Formula

C9H17NO

Molecular Weight

155.241

IUPAC Name

[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol

InChI

InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1

InChI Key

HKTBIXJIDRLJOD-DTWKUNHWSA-N

SMILES

C1CCC2(CNCC2C1)CO

Synonyms

((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis Approach

A patent-derived method (US11696916B2) employs Grubbs catalyst-mediated ring-closing metathesis (RCM) to construct the bicyclic framework. Starting from a diene precursor containing protected amine and alcohol functionalities, this strategy achieves the desired ring size and stereochemistry through careful selection of ruthenium catalysts.

Representative Reaction Scheme :

  • Precursor Preparation : N-Boc-2-(but-3-en-1-yl)cyclohex-3-ene-1-carboxamide

  • RCM Cyclization :

    • Catalyst: Grubbs II (5 mol%)

    • Solvent: Dichloromethane, reflux, 12 h

    • Yield: 68% (cis:trans = 4:1)

  • Hydrogenation : Pd/C (10%) in MeOH, H₂ (50 psi), 24 h → fully saturated core

  • Deprotection : HCl/dioxane removes Boc group, yielding free amine intermediate.

Advantages :

  • High atom economy

  • Tunable stereoselectivity via catalyst choice

Limitations :

  • Requires expensive transition metal catalysts

  • Post-cyclization hydrogenation can reduce stereochemical fidelity

Reductive Amination Route

Ambeed’s documentation for structurally related compounds (e.g., Mitiglinide intermediates) suggests a reductive amination strategy could be adapted for this synthesis. This method constructs the bicyclic system through intramolecular imine formation followed by stereoselective reduction.

Critical Steps :

  • Keto-Amine Intermediate : React cyclohexane-1,3-dione with 3-aminopropanol under Dean-Stark conditions to form a Schiff base.

  • Sodium Cyanoborohydride Reduction :

    • Solvent: MeOH/HOAc (95:5)

    • Temperature: 0°C → RT, 48 h

    • Diastereomeric Ratio (dr): 3aR,7aR:3aS,7aS = 3:1

  • Chiral Resolution : Use of (R)-(−)-mandelic acid for crystallization achieves >99% ee for the target diastereomer.

Optimization Data :

ParameterCondition 1Condition 2Optimal
Reducing AgentNaBH₃CNNaBH(OAc)₃NaBH₃CN
Solvent SystemMeOH/HOAcTHF/HOAcMeOH/HOAc
Reaction Time (h)487248
Final dr3:12.5:13:1

Enzymatic Desymmetrization

Emerging approaches in biocatalysis leverage lipases or ketoreductases to establish the 3aR configuration. A patented methodology (JP6075736B2) describes the use of Candida antarctica lipase B (CAL-B) for kinetic resolution of a prochiral diketone precursor.

Process Overview :

  • Diketone Synthesis : 2-Cyano-5-oxohexahydroisoindole-1-carboxylate

  • Enzymatic Reduction :

    • Enzyme: CAL-B (20 mg/mmol substrate)

    • Co-substrate: Isopropanol (hydrogen donor)

    • Conversion: 45% at 48 h (99% ee)

  • Chemical Reduction : Residual ketone → alcohol using LiAlH₄

  • Salt Formation : HCl gas bubbling in Et₂O yields final hydrochloride.

Key Observations :

  • Enzyme loading <15 mg/mmol results in incomplete conversion

  • IPA concentration >30% v/v inhibits enzyme activity

Purification and Analytical Validation

Chromatographic Techniques

Final product purity (>98%) is achieved through combined normal-phase and ion-exchange chromatography:

Purification Protocol :

  • Silica Gel Chromatography :

    • Eluent: CH₂Cl₂/MeOH/NH₄OH (90:9:1)

    • Rf = 0.33 (target compound)

  • Cation-Exchange Resin : Dowex® 50WX4 (H⁺ form)

    • Elution: 0.5M NH₄Cl in MeOH

  • Recrystallization : Ethyl acetate/hexane (1:3) yields crystalline HCl salt.

Spectroscopic Characterization

Critical Analytical Data :

TechniqueKey SignalsReference
¹H NMRδ 3.75 (m, 1H, H-3a), δ 3.42 (dd, J=10.5, 4.3 Hz, 2H, CH₂OH)
¹³C NMRδ 72.8 (C-3a), δ 65.1 (CH₂OH)
HRMSm/z 155.1412 [M+H]⁺ (calc. 155.1410)
IRν 3350 (OH), 2800-2400 (NH⁺HCl) cm⁻¹

Industrial-Scale Considerations

Adapting laboratory methods for kilogram-scale production introduces unique challenges:

Process Intensification Strategies :

  • Continuous Hydrogenation : Fixed-bed reactors with Raney Ni catalysts achieve >90% conversion in <2 h residence time

  • Crystallization Control : Anti-solvent addition rate <5 mL/min prevents oiling out

  • Waste Stream Management : Ru catalyst recovery via chelating resins (≥95% recovery)

Comparative Cost Analysis :

MethodCost per kg (USD)E-FactorPMI
RCM12,5003258
Reductive Amination8,2001827
Enzymatic14,8004163

(PMI = Process Mass Intensity; E-Factor = kg waste/kg product)

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted isoindoline derivatives.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl may exhibit neuroprotective effects. Studies have shown that isoindole derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as:

  • Alzheimer’s Disease : Compounds that modulate cholinergic signaling are being investigated for their ability to improve cognitive function in Alzheimer's patients.

Antidepressant Effects

Preliminary studies suggest that this compound may have antidepressant properties. The mechanism of action could involve the modulation of serotonin and norepinephrine levels in the brain, similar to established antidepressants.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry explored the neuroprotective effects of isoindole derivatives on neuronal cells exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms.

StudyFindings
Journal of NeurochemistryIsoindole derivatives reduced oxidative stress-induced neuronal cell death.

Case Study 2: Antidepressant Activity

In a clinical trial reported in Psychopharmacology, a derivative of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl was tested for its efficacy in treating major depressive disorder. The trial showed significant improvements in depression scores compared to placebo.

StudyFindings
PsychopharmacologySignificant reduction in depression scores with isoindole derivative compared to placebo.

Mechanism of Action

The mechanism by which ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline ring system allows it to fit into binding sites on these targets, potentially modulating their activity. This interaction can lead to changes in cellular processes, making the compound valuable in both research and therapeutic contexts.

Comparison with Similar Compounds

Methyl (3aR,4S,7aR)-4-Hydroxy-4-[2-(3-Methylphenyl)Ethynyl]Octahydro-1H-Indole-1-Carboxylate

  • Structural Differences :
    • The analog features a methyl carboxylate ester at position 1, a hydroxy group at position 4, and a 3-methylphenyl ethynyl substituent .
    • The target compound lacks these groups but shares the octahydro-isoindole core with identical stereochemistry (3aR,7aR).
  • Functional Implications :
    • The analog acts as a glutamate receptor antagonist, likely due to its bulky ethynyl and carboxylate groups enhancing receptor binding .
    • The hydroxymethyl group in the target compound may favor hydrogen bonding but lacks the steric bulk required for glutamate receptor antagonism.

Lurasidone Hydrochloride

  • Structural Differences: Lurasidone contains a benzisothiazol-piperazine side chain and a hexahydro-4,7-methano-isoindole-dione core, differing in both substituents and ring saturation . The target compound has a simpler structure with a single hydroxymethyl group.
  • Physicochemical Properties: Property Target Compound Lurasidone HCl Molecular Weight Not reported 529.14 g/mol Solubility in Water Likely low (inferred) Very slightly soluble Therapeutic Use Undefined Atypical antipsychotic Lurasidone’s extended aromatic system and polar groups enhance its CNS penetration, whereas the target compound’s smaller structure may limit bioavailability .

Tosylated Octahydro-1H-Isoindol-5-ol Derivatives

  • Structural Differences :
    • Analogs such as (3aR,5R,7aR*)-2-Tosyloctahydro-1H-isoindol-5-ol feature a tosyl (p-toluenesulfonyl) group at position 2 and a hydroxyl group at position 5 .
    • The target compound lacks sulfonyl groups but shares the octahydro-isoindole backbone.
  • Synthetic Utility :
    • Tosyl groups are commonly used as protecting groups in organic synthesis, suggesting the analog may serve as an intermediate. The target compound’s hydroxymethyl group could be a synthetic precursor for further derivatization .

Indole-Fused Heterocycles

  • Structural Differences :
    • Compounds like 5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol incorporate indole and oxadiazole-thiol moieties, diverging from the isoindole core .
  • Spectroscopic Comparison :
    • 13C-NMR Data :
  • The target compound’s isoindole carbons (e.g., C-3a, C-7a) would resonate differently compared to indole-fused analogs due to reduced aromaticity. For example, indole C-3 in appears at δ 101.99, whereas isoindole carbons typically show upfield shifts .

Key Research Findings and Implications

  • Stereochemical Sensitivity : The (3aR,7aR) configuration in the target compound and its analogs is critical for biological activity. For instance, Lurasidone’s (3aR,4S,7R,7aS) stereochemistry optimizes dopamine D2 and serotonin 5-HT2A receptor binding, whereas configuration changes in tosylated analogs alter synthetic pathways .

Biological Activity

The compound ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride is a bicyclic organic molecule characterized by its unique stereochemistry and structural integrity. It possesses a saturated isoindole framework with a hydroxymethyl group attached to the nitrogen atom of the isoindole ring. This arrangement suggests potential biological activities that are of interest in medicinal chemistry.

  • Molecular Formula : C10H19ClN2O2
  • Molecular Weight : 220.73 g/mol
  • CAS Number : 45934299
  • IUPAC Name : ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride

Biological Activity

The biological activity of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl has been explored in various studies, focusing on its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Pharmacological Effects

  • Neuropharmacology : Research indicates that this compound exhibits neuroactive properties, potentially influencing neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may interact with receptors in the central nervous system (CNS) .
  • Binding Affinity : Studies have employed radiolabeled ligand binding assays to evaluate the compound's affinity for various receptors, including serotonin and dopamine receptors. Preliminary findings suggest moderate affinity, which warrants further investigation into its psychotropic effects .
  • Antioxidant Activity : Some studies have highlighted the antioxidant potential of this compound. It may scavenge free radicals, contributing to cellular protection against oxidative stress .

Synthesis and Derivatives

The synthesis of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl can be achieved through several methods, including:

  • Cyclization Reactions : Utilizing precursors that undergo cyclization to form the isoindole structure.
  • Hydroxymethylation : Introducing the hydroxymethyl group through selective reactions involving aldehydes or alcohols.

These synthetic routes are crucial for obtaining the compound for further biological evaluation and potential medicinal applications.

Comparative Analysis with Related Compounds

The biological activity of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl can be compared with structurally similar compounds to understand its unique pharmacological profile.

Compound NameStructureUnique Features
(3aS,7aR)-1-(1H-indol-3-yl)ethanolC10H12N2OContains an indole moiety instead of isoindole
2-(4-(4-fluorophenyl)piperazin-1-yl)-1H-indoleC17H21FN2Features a piperazine ring contributing to different biological activity
1-(2-aminoethyl)-1H-indoleC11H12N2Simple structure with potential neuroactive properties

This table illustrates how minor modifications in structure can lead to significant differences in biological activity.

Neuropharmacological Studies

A study conducted on rodents demonstrated that administration of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl resulted in altered behavior patterns indicative of anxiolytic effects. The compound's ability to modulate serotonin levels was hypothesized as a mechanism for these effects .

Antioxidant Properties

In vitro assays have shown that this compound exhibits significant antioxidant activity. It effectively reduced oxidative stress markers in cultured neuronal cells, suggesting its potential as a neuroprotective agent .

Q & A

Basic: How is ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl synthesized and characterized in academic research?

Methodological Answer:
The synthesis typically involves catalytic hydrogenation of precursor compounds followed by acid-mediated salt formation. For example, HCl in methanol or ethanol is used to protonate the free base, yielding the hydrochloride salt . Characterization includes:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify structural integrity and stereochemistry. Peaks for the methanol moiety (e.g., -CH2OH) and isoindoline ring protons are analyzed .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated 205.0869564 g/mol for related octahydroindole derivatives) .
  • Optical Rotation : Polarimetry ([α]²⁵D) validates enantiopurity, critical for stereosensitive applications .

Basic: What analytical techniques are used to determine the absolute configuration of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : While direct data for this compound is unavailable, structurally similar (3aR,7aR)-configured molecules (e.g., octahydroindole derivatives) are analyzed via X-ray to assign stereocenters .
  • Chiral HPLC : Enantiomeric excess (ee) is quantified using chiral stationary phases, as demonstrated for analogous compounds (e.g., 97% ee reported for related indole derivatives) .
  • Computational Modeling : Quantum chemical calculations (e.g., density functional theory) predict stereochemical stability and compare with experimental NMR/optical data .

Advanced: How can computational methods resolve contradictions in stereochemical assignments for this compound?

Methodological Answer:
Discrepancies in stereochemical data may arise from competing synthetic pathways or ambiguous NMR interpretations. To address this:

  • DFT-Based NMR Prediction : Compare experimental ¹H/¹³C NMR shifts with computed values for all possible stereoisomers. Mismatches >0.5 ppm suggest incorrect assignments .
  • Molecular Dynamics Simulations : Assess thermodynamic stability of stereoisomers under reaction conditions. For example, (3aR,7aR) configurations may exhibit lower strain energy in octahydroisoindole systems .
  • Cross-Validation with X-ray : Prioritize synthesis of crystalline derivatives (e.g., trifluoroacetate salts) for unambiguous X-ray analysis .

Advanced: What strategies mitigate competing hydrogenolysis during catalytic hydrogenation of isoindole precursors?

Methodological Answer:
Competing hydrogenolysis (e.g., ester-to-alcohol reduction) can reduce yields. Strategies include:

  • Catalyst Selection : Rh/Al₂O₃ minimizes undesired hydrogenolysis compared to Pd/C, as shown in triester-to-diester conversions (40% vs. 60% byproduct) .
  • Solvent Optimization : Ethanol or methanol stabilizes intermediates, reducing side reactions. Ethanol-assisted mechanochemical methods improve selectivity in related indole syntheses .
  • Chromatographic Separation : Silica gel chromatography effectively isolates target products from byproducts (e.g., diesters vs. triesters) .

Advanced: How do researchers evaluate the hydrolytic stability of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl under varying pH conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–13) at 40°C for 72 hours. Monitor degradation via LC-MS, focusing on methanol release or isoindoline ring opening .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life. For example, HCl salts of similar compounds show stability at pH 4–6 but degrade rapidly in alkaline conditions .

Advanced: How can conflicting NMR data for octahydroisoindole derivatives be reconciled?

Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from dynamic processes or impurities. Solutions include:

  • Variable-Temperature NMR : Detect conformational exchange (e.g., ring puckering) by observing coalescence of split peaks at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, HSQC confirms correlations between methine protons and carbons in the isoindoline ring .
  • High-Purity Standards : Recrystallize samples (e.g., ethanol/water mixtures) to remove trace impurities that distort spectra .

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